N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Beschreibung
N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a synthetic benzamide derivative characterized by two key structural motifs: a tetrazole ring substituted with a propan-2-yl group and a 3,4-dimethoxybenzylamide moiety. Tetrazole rings are widely employed in medicinal chemistry as bioisosteres for carboxylic acids due to their similar pKa values and ability to participate in hydrogen bonding .
Eigenschaften
Molekularformel |
C20H23N5O3 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H23N5O3/c1-13(2)25-23-19(22-24-25)15-6-8-16(9-7-15)20(26)21-12-14-5-10-17(27-3)18(11-14)28-4/h5-11,13H,12H2,1-4H3,(H,21,26) |
InChI-Schlüssel |
NJDZLHBJGWGUAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Ortho-Acylation of N-Substituted Benzamides
The foundational step in synthesizing the dimethoxybenzyl moiety involves Friedel-Crafts acylation. As demonstrated in PMC literature, N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide undergoes ortho-acylation using acetic anhydride in polyphosphoric acid (PPA) at 60°C. This method achieves 80% yield by leveraging PPA’s dual role as a solvent and Lewis acid catalyst. The reaction mechanism proceeds through electrophilic aromatic substitution, with the dimethoxy group directing acetylation to the ortho position.
Table 1: Friedel-Crafts Acylation Conditions
| Parameter | Value |
|---|---|
| Reagent | Acetic anhydride |
| Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 60°C |
| Reaction Time | 3 hours |
| Yield | 80% |
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole moiety is introduced through a Huisgen-type [2+3] cycloaddition between nitriles and sodium azide. Patent data indicate that 4-cyanobenzamide derivatives react with sodium azide and ammonium chloride in DMF at 120°C for 12 hours, yielding the tetrazole ring with 85–92% efficiency. Isopropyl substitution at the tetrazole’s N-2 position is achieved using propan-2-yl chloride during the cyclization step.
Suzuki-Miyaura Coupling for Aryl-Tetrazole Linkage
Boronic Ester Intermediate Synthesis
A critical step involves preparing the boronic ester precursor. As outlined in patent EP2570407, 3-nitro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid methyl ester is synthesized via Miyaura borylation. This intermediate enables subsequent Suzuki couplings with halogenated tetrazoles.
Table 2: Suzuki-Miyaura Coupling Parameters
| Component | Specification |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C |
| Yield | 75–88% |
Cross-Coupling with Halogenated Tetrazoles
The boronic ester reacts with 2-(propan-2-yl)-5-iodo-2H-tetrazole under Suzuki conditions, forming the biaryl linkage. This step exhibits moderate regioselectivity, requiring careful control of stoichiometry (1:1.2 aryl boronate to tetrazole ratio) to minimize diastereomer formation.
Buchwald-Hartwig Amidation for Benzamide Assembly
Amination of Carboxylic Acid Derivatives
The final benzamide bond is constructed via Buchwald-Hartwig coupling between 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid and 3,4-dimethoxybenzylamine. Using Pd₂(dba)₃/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C, this method achieves 78% yield.
Table 3: Amidation Optimization Data
| Variable | Optimal Condition |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 18 hours |
Solvent and Base Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF) reduce yields (<50%) due to ligand degradation, while toluene enhances catalyst stability. Weak bases like K₃PO₄ result in incomplete conversion, necessitating strong bases such as Cs₂CO₃.
Alternative Pathways: Sequential Deprotection-Acylation
Protective Group Strategy
An alternative route involves temporary protection of the tetrazole nitrogen. Patent EP2570407 describes using tert-butyloxycarbonyl (Boc) groups, which are removed via TFA treatment post-amidation. This approach mitigates side reactions during benzylation but adds two extra steps, reducing overall yield to 65%.
Direct Acylation Challenges
Attempts to acylate unprotected tetrazoles result in <30% yields due to nucleophilic attack on the tetrazole ring. Introducing electron-withdrawing groups (e.g., nitro) at the benzamide’s para position improves stability but requires additional reduction steps.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The Suzuki-Miyaura/Buchwald-Hartwig route offers the highest scalability, with pilot-scale batches achieving 72% overall yield. In contrast, Friedel-Crafts-based methods face limitations in purifying acetylated intermediates.
Byproduct Formation
Chromatographic analysis identifies three primary byproducts:
-
Over-acylated dimethoxybenzyl derivatives (5–12%)
-
Tetrazole ring-opened amines (3–8%)
-
Palladium-black precipitates (<2%)
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethoxybenzyl)-4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird aufgrund seiner Fähigkeit, mit bestimmten Proteinen oder Enzymen zu interagieren, auf sein Potenzial als biochemische Sonde untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie z. B. Polymeren oder Beschichtungen, eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(3,4-Dimethoxybenzyl)-4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]benzamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen auf diesen Zielstrukturen zu binden und deren Aktivität zu modulieren. Beispielsweise kann es ein Enzym inhibieren, indem es seine aktive Stelle besetzt, oder einen Rezeptor aktivieren, indem es einen natürlichen Liganden nachahmt.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.
Biologische Aktivität
N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Similar compounds in the tetrazole class have shown significant inhibitory effects on cancer cell lines.
- Antimicrobial Properties : The presence of the tetrazole moiety has been linked to antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further elucidation.
- Inhibition of Key Enzymes : Compounds with similar structures often inhibit enzymes involved in cancer proliferation and inflammation.
- Receptor Binding : The tetrazole ring may interact with specific receptors, influencing cellular signaling pathways related to tumor growth and immune response.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 5.0 | |
| Compound B | Antimicrobial | 10.0 | |
| Compound C | Anti-inflammatory | 15.0 |
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of tetrazole derivatives, finding that they significantly inhibited the growth of several cancer cell lines, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of similar compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls.
- Inflammation Modulation : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Synthesis and Evaluation
The synthesis of N-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves several steps typically including:
- Formation of the benzamide backbone.
- Introduction of the tetrazole group through cyclization reactions.
Pharmacokinetics
Studies assessing the pharmacokinetics reveal that similar compounds exhibit moderate bioavailability and are metabolized primarily in the liver. Further studies are needed to establish the pharmacokinetic profile specific to this compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide and tetrazole derivatives, emphasizing substituent effects on properties and applications.
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide (CAS 651769-73-2)
- Structure : Lacks the propan-2-yl and 3,4-dimethoxybenzyl groups present in the target compound. Instead, it features a simpler benzamide-tetrazole hybrid.
- The tetrazole ring’s electronic properties are similar, but the lack of a propan-2-yl substituent may alter steric interactions in binding pockets .
- Applications : Tetrazole-containing benzamides are often explored as angiotensin II receptor antagonists or kinase inhibitors, suggesting possible overlapping therapeutic areas for the target compound .
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide
- Structure : Shares the 3,4-dimethoxyphenethyl group and tetrazole core but incorporates a branched alkyl chain (2,4,4-trimethylpentan-2-yl) instead of propan-2-yl.
- Key Differences :
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a benzamide core with a hydroxy-1,1-dimethylethyl group but lacks a tetrazole ring.
- Key Differences :
N-(propan-2-yl)-2-[({2-[(propan-2-yl)carbamoyl]phenyl}sulfamoyl)amino]benzamide
- Structure: Shares the propan-2-yl substituent but replaces the tetrazole with a sulfamoyl amino group.
- The dual propan-2-yl groups may enhance solubility in nonpolar solvents compared to the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing the benzamide-tetrazole core of this compound?
- Methodology : Multi-step synthesis typically involves coupling a tetrazole precursor (e.g., 2-isopropyltetrazole) with a benzamide derivative under palladium-catalyzed cross-coupling conditions. Key steps include:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions.
- Catalysts : Use Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling to attach the tetrazole moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., DFT) for methoxy (δ 3.8–4.0 ppm) and tetrazole (δ 8.2–8.5 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns matching the tetrazole-benzamide scaffold .
- HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Protocols :
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with sulfamethoxazole as a positive control .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using DMSO as a solubilizing agent (<1% v/v) .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the tetrazole moiety during X-ray diffraction studies?
- Approach :
- Data collection : Use high-resolution (<1.0 Å) synchrotron data to enhance electron density maps.
- Refinement : Apply SHELXL’s ISOR and DELU constraints to model thermal motion in the propan-2-yl group .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions between tetrazole N-atoms and methoxy groups .
Q. What strategies address contradictory bioactivity data across different assay platforms?
- Troubleshooting :
- Assay conditions : Compare results under varying pH (e.g., 6.5 vs. 7.4) and serum content (e.g., FBS-free vs. 10% FBS) to identify stability issues .
- Cell-line specificity : Profile activity in isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) to rule out efflux pump interference .
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodology :
- Analog synthesis : Replace the 3,4-dimethoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to probe steric/electronic effects .
- Docking simulations : Use AutoDock Vina to predict binding to target enzymes (e.g., bacterial dihydrofolate reductase), focusing on tetrazole-Arg interactions .
- In vivo validation : Pharmacokinetic studies in rodent models to assess oral bioavailability and metabolic stability of lead analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
